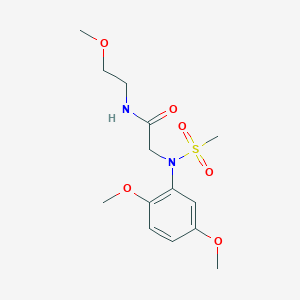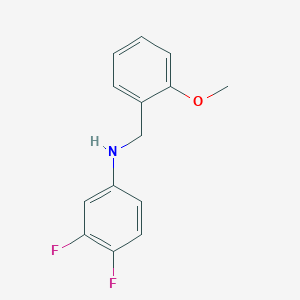
(3,4-difluorophenyl)(2-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-difluorophenyl)(2-methoxybenzyl)amine, also known as DFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPMA belongs to the class of benzylamines and has a molecular formula of C15H14F2NO.
作用機序
The mechanism of action of (3,4-difluorophenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In cancer research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. In Alzheimer's disease research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In depression research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to increase the activity of monoamine oxidase inhibitors, which are enzymes that regulate the levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects
(3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to have various biochemical and physiological effects in the body. In cancer research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been found to induce apoptosis in cancer cells by activating various signaling pathways such as the p38 MAPK pathway and the JNK pathway. In Alzheimer's disease research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In depression research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood.
実験室実験の利点と制限
(3,4-difluorophenyl)(2-methoxybenzyl)amine has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target specific signaling pathways in the body. However, (3,4-difluorophenyl)(2-methoxybenzyl)amine also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on (3,4-difluorophenyl)(2-methoxybenzyl)amine. One area of interest is the development of (3,4-difluorophenyl)(2-methoxybenzyl)amine analogs that have improved pharmacokinetic properties and therapeutic efficacy. Another area of interest is the investigation of the potential use of (3,4-difluorophenyl)(2-methoxybenzyl)amine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of (3,4-difluorophenyl)(2-methoxybenzyl)amine and its potential side effects.
合成法
The synthesis of (3,4-difluorophenyl)(2-methoxybenzyl)amine involves the reaction between 3,4-difluoroaniline and 2-methoxybenzyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as column chromatography and recrystallization. The yield of (3,4-difluorophenyl)(2-methoxybenzyl)amine can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学的研究の応用
(3,4-difluorophenyl)(2-methoxybenzyl)amine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (3,4-difluorophenyl)(2-methoxybenzyl)amine has also been found to have anti-inflammatory and neuroprotective effects in Alzheimer's disease models. In depression research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood.
特性
IUPAC Name |
3,4-difluoro-N-[(2-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c1-18-14-5-3-2-4-10(14)9-17-11-6-7-12(15)13(16)8-11/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMBPLKHTLFMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(2-methoxybenzyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)

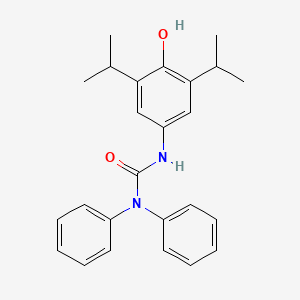
![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)
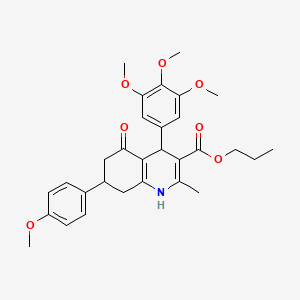

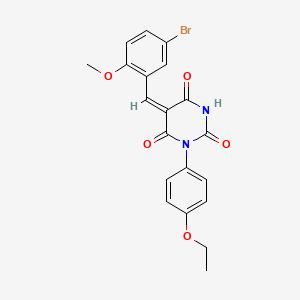
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)
